molecular formula C16H15BrN2O3 B2550596 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide CAS No. 1100790-93-9

1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2550596
CAS No.: 1100790-93-9
M. Wt: 363.211
InChI Key: IJWHGAHIUDKXLK-UHFFFAOYSA-N
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Description

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that features a brominated furan ring and an indoline moiety

Preparation Methods

The synthesis of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with N-ethylindoline-2-carboxamide under specific conditions. One common method includes the use of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine as catalysts in dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5-Bromofuran-2-carbonyl)-N-ethylindoline-2-carboxamide can be compared with other similar compounds, such as:

    1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

    1-(5-bromofuran-2-carbonyl)-N,N-diethyl-2,3-dihydroindole-5-sulfonamide: This compound features a sulfonamide group, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

1-(5-bromofuran-2-carbonyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-18-15(20)12-9-10-5-3-4-6-11(10)19(12)16(21)13-7-8-14(17)22-13/h3-8,12H,2,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWHGAHIUDKXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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